molecular formula C19H22FN3O3S B2525734 N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 701926-99-0

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B2525734
CAS No.: 701926-99-0
M. Wt: 391.46
InChI Key: GELVTLLRTNWQDU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-(4-methylbenzenesulfonyl)piperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are believed to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)acetamide: Lacks the piperazine and sulfonyl groups, resulting in different chemical properties.

    4-(4-methylbenzenesulfonyl)piperazine: Lacks the fluorophenyl group, affecting its reactivity and applications.

Uniqueness

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15-2-8-18(9-3-15)27(25,26)23-12-10-22(11-13-23)14-19(24)21-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELVTLLRTNWQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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